molecular formula C22H26N4OS B12024295 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024295
M. Wt: 394.5 g/mol
InChI Key: JCSJNOJHOWFMNN-OEAKJJBVSA-N
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Description

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable thiolating agent reacts with a precursor compound.

    Addition of Substituents: The tert-butylphenyl and isopropoxyphenyl groups are introduced through condensation reactions, often involving the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts for coupling reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, triazole derivatives, including this compound, are studied for their potential antimicrobial, antifungal, and anticancer properties. They can interact with biological targets such as enzymes and receptors, leading to various therapeutic effects.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H26N4OS/c1-15(2)27-19-8-6-7-17(13-19)20-24-25-21(28)26(20)23-14-16-9-11-18(12-10-16)22(3,4)5/h6-15H,1-5H3,(H,25,28)/b23-14+

InChI Key

JCSJNOJHOWFMNN-OEAKJJBVSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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